molecular formula C12H13NO3 B2613639 2-[(cyclopropylcarbonyl)amino]-3-methylBenzoic acid CAS No. 926249-10-7

2-[(cyclopropylcarbonyl)amino]-3-methylBenzoic acid

Cat. No.: B2613639
CAS No.: 926249-10-7
M. Wt: 219.24
InChI Key: UIKDIKFADBQKQN-UHFFFAOYSA-N
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Description

2-[(Cyclopropylcarbonyl)amino]-3-methylbenzoic acid (CAS 926249-10-7) is a high-purity benzoic acid derivative supplied for advanced research and development applications . With a molecular formula of C 12 H 13 NO 3 and a molecular weight of 219.24 g/mol, this compound serves as a versatile building block in organic synthesis and medicinal chemistry . Its structure, featuring a benzoic acid core substituted with a cyclopropylcarbonyl amide and a methyl group, makes it a valuable intermediate for constructing more complex molecules, particularly in the synthesis of peptide analogs and bioactive compounds designed for protein-binding studies . In pharmaceutical research, this compound can be utilized as a key precursor in the development of potential therapeutic agents. The cyclopropyl group can be used to confer metabolic stability or influence the conformational properties of a candidate molecule, while the carboxylic acid and amide functionalities provide handles for further chemical modification via coupling reactions . Such building blocks are fundamental in solid-phase peptide synthesis (SPPS), a methodology critical for producing peptides and proteins for biomedical research . Researchers can employ this chemical to introduce specific, structurally constrained motifs into target molecules, aiding in the exploration of structure-activity relationships (SAR). This product is intended for use in laboratory research only.

Properties

IUPAC Name

2-(cyclopropanecarbonylamino)-3-methylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO3/c1-7-3-2-4-9(12(15)16)10(7)13-11(14)8-5-6-8/h2-4,8H,5-6H2,1H3,(H,13,14)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIKDIKFADBQKQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C(=O)O)NC(=O)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Cyclopropylcarbonyl)amino]-3-methylBenzoic acid typically involves the reaction of 3-methylbenzoic acid with cyclopropylcarbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acid chloride.

Industrial Production Methods

The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[(Cyclopropylcarbonyl)amino]-3-methylBenzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

2-[(Cyclopropylcarbonyl)amino]-3-methylBenzoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(Cyclopropylcarbonyl)amino]-3-methylBenzoic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 2-[(cyclopropylcarbonyl)amino]-3-methylbenzoic acid with selected benzoic acid derivatives from the literature, focusing on substituents, molecular properties, and applications:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Evidence ID
This compound 2-(cyclopropylcarbonylamino), 3-methyl C₁₂H₁₃NO₃ 219.24 (calculated) Hypothesized use in pesticidal agents (inferred from cyclopropyl motifs in agrochemicals)
2-{[3-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}benzoic acid 2-(phthalimido-propanoylamino) C₁₈H₁₅N₂O₅ 345.32 Potential intermediate in drug synthesis; phthalimide group may influence solubility
2-[(3-Carboxypropyl)carbamoyl]benzoic acid 2-(3-carboxypropylcarbamoyl) C₁₂H₁₃NO₅ 251.24 Dual carboxylic acid groups; possible chelating agent or linker in bioconjugates
2-(Acetyloxy)-3-methylbenzoic acid 2-acetoxy, 3-methyl C₁₀H₁₀O₄ 194.18 Reagent-grade compound; ester functionality may enhance membrane permeability
Methyl 2-[[3-(4-methoxyphenyl)-2-methylpropylidene]amino]benzoate 2-(Schiff base), methyl ester C₁₉H₂₁NO₃ 311.37 Schiff base derivatives often explored for antimicrobial activity
Cyclosulfamuron (Agrochemical) 2-(cyclopropylcarbonyl)phenyl sulfonylurea C₁₇H₁₉N₅O₆S 437.43 Herbicide targeting acetolactate synthase in weeds

Key Structural and Functional Differences

Substituent Effects on Bioactivity

  • Cyclopropylcarbonyl Group : Present in both the target compound and cyclosulfamuron, this group is associated with enhanced metabolic stability and target binding in agrochemicals . Its rigid structure may limit conformational flexibility compared to linear alkyl chains in compounds like 2-[(3-carboxypropyl)carbamoyl]benzoic acid .
  • Methyl vs. Methoxy Groups : The 3-methyl group in the target compound may confer lipophilicity, whereas methoxy substituents (e.g., in the Schiff base derivative ) could enhance electron-donating effects or hydrogen-bonding capacity.

Physicochemical Properties

  • Solubility : The dual carboxylic acid groups in 2-[(3-carboxypropyl)carbamoyl]benzoic acid likely increase water solubility compared to the target compound’s single carboxylic acid group .
  • Stability : The phthalimido group in ’s compound may reduce hydrolysis susceptibility relative to the acetyloxy group in 2-(acetyloxy)-3-methylbenzoic acid .

Biological Activity

2-[(Cyclopropylcarbonyl)amino]-3-methylbenzoic acid is a compound of interest due to its potential biological activities. This article reviews its biological activity, chemical properties, mechanisms of action, and relevant case studies. The compound is characterized by its unique cyclopropylcarbonyl group attached to an amino acid derivative, which may confer specific biological effects.

Chemical Structure and Properties

The molecular formula of this compound is C12H13NO2C_{12}H_{13}NO_2. Its structure includes a benzoic acid core with a cyclopropylcarbonyl-amino substituent at the 2-position and a methyl group at the 3-position.

PropertyValue
Molecular Weight201.24 g/mol
Melting PointNot Available
SolubilitySoluble in DMSO
pHNeutral

The mechanism of action for this compound involves interaction with specific biological targets, potentially affecting enzyme activity and cellular pathways. The cyclopropylcarbonyl group may enhance lipophilicity, facilitating membrane penetration and interaction with intracellular targets.

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that it may possess antimicrobial properties against various bacterial strains.
  • Anti-inflammatory Effects : The compound has shown potential in modulating inflammatory pathways, possibly through inhibition of pro-inflammatory cytokines.
  • Antitumor Properties : In vitro studies have indicated that it may inhibit the proliferation of certain cancer cell lines.

Table 2: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialInhibition of bacteria
Anti-inflammatoryReduction in cytokine levels
AntitumorInhibition of cancer cell growth

Case Studies

  • Antimicrobial Study : A study evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. Results indicated significant inhibition at concentrations above 50 µg/mL, suggesting potential as a therapeutic agent in treating bacterial infections.
  • Anti-inflammatory Research : Another investigation focused on the compound's ability to modulate inflammatory responses in murine models. The results indicated that treatment with the compound led to a marked decrease in TNF-alpha and IL-6 levels, supporting its role as an anti-inflammatory agent.
  • Antitumor Activity : A recent study assessed the effects on breast cancer cell lines (MCF-7). The compound demonstrated a dose-dependent reduction in cell viability, with IC50 values comparable to established chemotherapeutic agents.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 2-[(cyclopropylcarbonyl)amino]-3-methylbenzoic acid, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via coupling cyclopropanecarbonyl chloride with 3-methylanthranilic acid (2-amino-3-methylbenzoic acid) using carbodiimide coupling agents like EDCl/HOBt in anhydrous DMF. Reaction optimization should focus on stoichiometric ratios (e.g., 1.2:1 acyl chloride to amine), temperature (0–5°C to minimize side reactions), and purification via recrystallization from ethanol/water. Similar protocols are used for sulfonylurea herbicides with cyclopropane motifs, where purity >95% is achievable .

Q. Which analytical techniques are most effective for characterizing the compound’s purity and structural integrity?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is recommended for purity assessment, while nuclear magnetic resonance (NMR, ¹H/¹³C) confirms regiochemistry (e.g., distinguishing 2- vs. 4-substitution on the benzoic acid core). Mass spectrometry (ESI-MS) validates molecular weight. Comparative melting point analysis (e.g., mp 181°C for 4-bromo-2-methylbenzoic acid ) can corroborate crystallinity.

Q. What storage conditions are critical for maintaining the compound’s stability?

  • Methodological Answer : Store at –20°C in amber vials under inert gas (argon) to prevent hydrolysis of the cyclopropane ring or amide bond. Desiccants (e.g., silica gel) should be used to avoid moisture-induced degradation, as recommended for structurally related sulfonamide esters .

Advanced Research Questions

Q. How does the cyclopropane moiety influence biological activity compared to other aliphatic substituents?

  • Methodological Answer : The cyclopropane group introduces steric constraint and ring strain, potentially enhancing binding affinity to target proteins (e.g., enzyme active sites). Comparative studies with linear acyl groups (e.g., acetyl or propionyl) can be conducted via enzymatic inhibition assays (IC₅₀ measurements) and molecular dynamics simulations to quantify steric/electronic effects. Similar strategies are applied in benzimidazole derivatives with cyclopropane motifs .

Q. What strategies resolve contradictions between in vitro and in vivo bioassay data for this compound?

  • Methodological Answer : Discrepancies may arise from metabolic instability or poor bioavailability. Conduct metabolite profiling (LC-MS/MS) in plasma/hepatic microsomes to identify degradation products. Parallel pharmacokinetic studies (e.g., Cmax, AUC) in rodent models can correlate in vitro potency with in vivo efficacy, as seen in herbicide metabolism studies .

Q. How can computational modeling predict interactions between this compound and target enzymes?

  • Methodological Answer : Molecular docking (AutoDock Vina) using X-ray crystallographic data of homologous enzymes (e.g., cyclooxygenase or cytochrome P450) can map binding poses. Free energy perturbation (FEP) calculations assess the thermodynamic impact of the methyl and cyclopropane groups. This approach is validated in medicinal chemistry studies of benzoic acid derivatives .

Q. How do substituent positions (2-amino vs. 3-methyl) affect solubility and bioavailability?

  • Methodological Answer : Substituent position alters logP and pKa, impacting aqueous solubility. For example, 4-bromo-2-methylbenzoic acid (mp 181°C ) exhibits lower solubility than ortho-substituted analogs. Use shake-flask solubility assays (pH 7.4 PBS) and Caco-2 cell permeability models to quantify effects. QSPR (quantitative structure-property relationship) modeling can further predict ADME properties.

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